Ethyl 3-aminoquinoline-2-carboxylate
CAS No.: 62235-59-0
Cat. No.: VC4571414
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

CAS No. | 62235-59-0 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 |
IUPAC Name | ethyl 3-aminoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 |
Standard InChI Key | DXRZFETVSRVQEV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC2=CC=CC=C2C=C1N |
Chemical Structure and Physicochemical Properties
Molecular Architecture
E3AQC features a bicyclic quinoline system fused from a benzene and pyridine ring. The amino group at position 3 and the ethyl ester at position 2 introduce distinct electronic and steric properties. X-ray crystallography reveals a planar quinoline core with bond lengths of for C-N in the amino group and for the ester carbonyl bond, contributing to its stability and reactivity . The ethyl ester enhances lipophilicity (), facilitating membrane permeability .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at (N-H stretch), (ester C=O), and (quinoline C=N) confirm functional groups .
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NMR: NMR (DMSO-) displays signals at (triplet, CH), (quartet, OCH), and aromatic protons between .
Synthetic Methodologies
Conventional Synthesis
The most widely reported method involves condensing 3-aminoquinoline with ethyl chloroformate under basic conditions (e.g., NaOH in THF), yielding E3AQC in 65–78% purity . Key steps include nucleophilic acyl substitution and in situ esterification.
Advanced Techniques
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One-Pot Friedländer Reaction: Cyclization of 2-aminobenzaldehyde derivatives with cyanoacetamide intermediates achieves yields up to 85% under microwave irradiation .
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Continuous Flow Synthesis: Utilizing microreactors reduces reaction time to 15 minutes (vs. 6 hours batch) and improves yield to 92% by enhancing heat transfer.
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Conventional Condensation | 65–78 | 6 hours | Low cost |
One-Pot Friedländer | 80–85 | 2 hours | Scalability |
Continuous Flow | 90–92 | 15 minutes | High efficiency |
Biological Activity and Mechanisms
Anticancer Properties
E3AQC derivatives inhibit tubulin polymerization by binding to the colchicine site (), inducing G2/M phase arrest in HeLa cells (IC = 4.7 μM) . Apoptosis is mediated via caspase-3 activation and Bcl-2 downregulation.
Antimicrobial Effects
Against Mycobacterium tuberculosis, E3AQC targets the MabA enzyme (IC = 8.3 μM), disrupting fatty acid synthesis . Gram-positive bacteria (e.g., S. aureus) show 90% growth inhibition at 32 μg/mL due to DNA gyrase binding .
Anti-Inflammatory Action
In murine models, E3AQC reduces TNF-α and IL-6 levels by 60% at 10 mg/kg via COX-2 suppression () .
Industrial and Therapeutic Applications
Pharmaceutical Development
E3AQC serves as a precursor for antimalarial agents (e.g., chloroquine analogues) and kinase inhibitors. Patent CN107108612B discloses its use in pesticidal tetracyclic derivatives with 95% efficacy against Plasmodium falciparum .
Material Science
Functionalized E3AQC derivatives enhance organic light-emitting diode (OLED) efficiency () due to rigid quinoline frameworks .
Comparison with Structural Analogues
Table 2: Key Analogues and Their Properties
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